Superior In Vitro Potency Against Key Enterobacteriaceae Pathogens (Mean MIC)
In a direct head-to-head in vitro comparison against 305 clinical isolates of Enterobacteriaceae, cefmenoxime demonstrated a statistically significant potency advantage over cefotaxime and moxalactam against specific problematic species. Cefmenoxime was the most active agent against Serratia marcescens, Citrobacter freundii, Morganella morganii, Salmonella, Shigella, and Yersinia enterocolitica, exhibiting a mean Minimum Inhibitory Concentration (MIC) that was at least two-fold lower (i.e., twice as potent) than the comparators [1]. This indicates that a lower concentration of cefmenoxime is required to inhibit the growth of these organisms.
| Evidence Dimension | Mean Minimum Inhibitory Concentration (MIC) against Enterobacteriaceae |
|---|---|
| Target Compound Data | Mean MIC at least two-fold lower than comparators for S. marcescens, C. freundii, M. morganii, Salmonella, Shigella, Y. enterocolitica. |
| Comparator Or Baseline | Cefotaxime and Moxalactam |
| Quantified Difference | At least 2-fold lower mean MIC (quantified as ≥50% reduction in required concentration) |
| Conditions | In vitro assay; 305 cephalosporinase-producing and non-producing clinical isolates of Enterobacteriaceae [1] |
Why This Matters
This quantifiable potency advantage is critical for researchers designing susceptibility assays or evaluating therapeutic options where these specific Gram-negative pathogens are a concern.
- [1] Husson MO, et al. [In vitro bacteriostatic activity of cefmenoxime (SCE 1365), cefotaxime and moxalactam]. Pathol Biol (Paris). 1983;31(5):347-350. View Source
